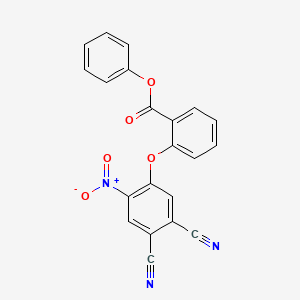
Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate is an organic compound characterized by its complex aromatic structure. This compound features a phenyl group attached to a benzoate moiety, which is further substituted with a 4,5-dicyano-2-nitrophenoxy group. The presence of multiple functional groups, including nitro and cyano groups, makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the introduction of cyano groups through a cyanation reaction. The final step involves esterification, where the phenoxy group is attached to the benzoate moiety.
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitrophenol.
Cyanation: The nitrophenol undergoes cyanation using a reagent like copper(I) cyanide to introduce the cyano groups at the 4 and 5 positions.
Esterification: The final step involves the reaction of the dicyano-nitrophenol with phenyl benzoate in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyanation, and efficient purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its multiple functional groups make it a versatile intermediate.
Biology: Potential use in the study of enzyme interactions due to its ability to undergo various biochemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano groups can engage in nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different research contexts.
Comparison with Similar Compounds
Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate can be compared with other similar compounds such as:
Phenyl 2-nitrophenoxybenzoate: Lacks the cyano groups, making it less reactive in nucleophilic substitution reactions.
Phenyl 2-(4,5-dicyano-2-hydroxyphenoxy)benzoate: Contains a hydroxyl group instead of a nitro group, altering its redox properties.
Phenyl 2-(4,5-dicyano-2-aminophenoxy)benzoate: Contains an amino group, which can participate in different types of chemical reactions compared to the nitro group.
The unique combination of nitro and cyano groups in this compound makes it particularly versatile and reactive, distinguishing it from these similar compounds.
Properties
Molecular Formula |
C21H11N3O5 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate |
InChI |
InChI=1S/C21H11N3O5/c22-12-14-10-18(24(26)27)20(11-15(14)13-23)29-19-9-5-4-8-17(19)21(25)28-16-6-2-1-3-7-16/h1-11H |
InChI Key |
NDNCKKYDQRRLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















